N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

2-[methyl(methylsulfonyl)amino]-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N7O4S4/c1-6-14-15-9(24-6)13-8(20)5-23-11-17-16-10(25-11)12-7(19)4-18(2)26(3,21)22/h4-5H2,1-3H3,(H,12,16,19)(H,13,15,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPKZVMAHTANMFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)CN(C)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N7O4S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex thiadiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings regarding its biological activity, including in vitro studies, mechanisms of action, and comparative analysis with similar compounds.

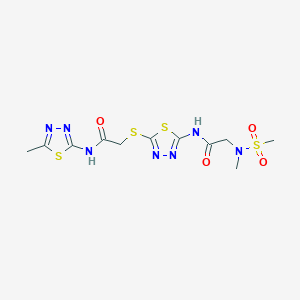

Chemical Structure

The compound features a thiadiazole ring system that is known for its diverse biological activities. The presence of the methylsulfonamide group is significant as it may enhance solubility and bioavailability. The structure can be represented as follows:

Antimicrobial Activity

Recent studies have indicated that thiadiazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide have shown effective inhibition against various bacterial strains.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Thiadiazole Derivative A | E. coli | 31.25 μg/mL |

| Thiadiazole Derivative B | S. aureus | 16 μg/mL |

| N-(5-methyl...) | Xanthomonas oryzae | 30% inhibition at 100 μg/mL |

These findings suggest that modifications to the thiadiazole structure can significantly enhance antimicrobial efficacy .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. For example, derivatives have been evaluated against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Thiadiazole Derivative C | MCF-7 | 15.0 |

| Thiadiazole Derivative D | HepG2 | 20.5 |

| N-(5-methyl...) | K562 (CML) | 7.4 |

These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells .

The proposed mechanism of action for N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide involves interactions with specific enzymes and receptors crucial for cell proliferation and survival. The thiadiazole ring is believed to play a key role in inhibiting protein kinases involved in signaling pathways that lead to cancer cell growth.

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Xanthomonas oryzae pv. oryzae and reported significant antibacterial activity with inhibition rates surpassing commercial bactericides .

- Antitumor Activity : In vitro tests on various cancer cell lines demonstrated that the compound inhibited cell growth effectively compared to standard chemotherapy agents like cisplatin .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including those similar to N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide. For instance:

- Synthesis and Evaluation : A series of thiadiazole derivatives were synthesized and evaluated for anticancer activity against various cell lines such as LoVo and MCF-7. These studies indicated that certain derivatives exhibited significant anti-proliferative effects and induced apoptosis in cancer cells .

- Mechanism of Action : The mechanism involves modulation of the cell cycle and induction of apoptosis, making these compounds promising candidates for further drug development .

Antimicrobial Activity

Thiadiazole derivatives have also been investigated for their antimicrobial properties:

- Comparative Studies : Research has shown that certain thiadiazole compounds exhibit antimicrobial activity comparable to standard antibiotics like ciprofloxacin and griseofulvin. This suggests potential applications in treating bacterial infections .

Synergistic Effects

Studies have explored the synergistic interactions between thiadiazole compounds and other therapeutic agents:

- Molecular Interactions : Research indicated that thiadiazole molecules could enhance the efficacy of polyene antibiotics by disrupting aggregate formations through specific molecular interactions. This synergy could lead to improved therapeutic outcomes in treating resistant infections .

Toxicity Assessments

Toxicity evaluations are crucial for assessing the safety profile of new compounds:

- Invertebrate Models : Toxicity tests using Daphnia magna demonstrated that certain derivatives had low toxicity levels while maintaining their anticancer efficacy. This is an encouraging sign for their potential use in clinical settings .

Summary of Findings

The applications of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide can be summarized as follows:

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Thiadiazole Derivatives

Key Observations :

- Thioether vs.

- Sulfonamido Groups : The N-methylmethylsulfonamido moiety is structurally distinct from simpler sulfonamides (e.g., ), possibly conferring resistance to enzymatic degradation or modulating target binding.

- Dual Thiadiazole Cores : The bis-thiadiazole architecture is rare; most analogues feature a single thiadiazole ring paired with other heterocycles (e.g., pyridazine in ). This uniqueness may amplify π-π stacking interactions with biological targets.

Key Observations :

- High-yield methods like Schotten-Baumann acylation () or optimized nucleophilic substitutions () could be adapted for key intermediates.

Q & A

Basic: How can researchers optimize the synthesis of this compound?

Methodological Answer:

Synthesis typically involves multi-step pathways, including thiadiazole ring formation and sequential acylation/thiolation. Key steps include:

- Coupling Reactions: React intermediates (e.g., 5-substituted thiadiazole-2-thiols) with acetamide derivatives in acetone under reflux with anhydrous K₂CO₃ as a base .

- Purification: Use recrystallization (ethanol) or column chromatography to isolate the product. Monitor reaction progress via TLC and confirm purity via melting point analysis .

- Yield Optimization: Adjust solvent polarity (e.g., DMF for polar intermediates) and temperature (room temp for stability-sensitive steps) to minimize side products .

Basic: What characterization techniques are critical for structural validation?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm substituent positions and thioether linkages. For example, thiadiazole protons resonate at δ 7.5–8.5 ppm in DMSO-d₆ .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, especially for distinguishing thiadiazole and acetamide moieties .

- Infrared (IR) Spectroscopy: Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amides, S-S/C-S stretches at 600–700 cm⁻¹) .

Advanced: How can contradictory biological activity data be resolved?

Methodological Answer:

Contradictions may arise from assay variability or structural analogs. To address this:

- Standardize Assays: Use consistent cell lines (e.g., MCF-7 for anticancer studies) and controls (e.g., doxorubicin) across experiments .

- Structure-Activity Relationship (SAR) Analysis: Compare analogs (e.g., substituents on thiadiazole rings) to isolate key pharmacophores. For example, trifluoromethyl groups may enhance bioavailability but reduce solubility .

- Dose-Response Curves: Quantify IC₅₀ values under identical conditions (e.g., 72-hour incubations) to normalize potency metrics .

Advanced: What methodologies are used to elucidate the mechanism of action?

Methodological Answer:

- Biochemical Assays: Test inhibition of target enzymes (e.g., carbonic anhydrase IX for anticancer activity) using fluorometric or colorimetric substrates .

- Molecular Docking: Simulate binding interactions with proteins (e.g., EGFR or tubulin) using AutoDock Vina. Focus on hydrogen bonds between the thiadiazole sulfur and active-site residues .

- Apoptosis Assays: Perform flow cytometry with Annexin V/PI staining to quantify cell death pathways in treated vs. untreated samples .

Basic: What structural features influence bioactivity?

Methodological Answer:

- Thiadiazole Core: The sulfur-rich ring enhances electron-deficient character, facilitating interactions with cysteine residues in enzymes .

- Substituent Effects: Methyl groups at N5 improve metabolic stability, while sulfonamides (e.g., N-methylmethylsulfonamido) modulate solubility and target affinity .

- Thioether Linkage: The -S- bridge between thiadiazole rings increases conformational flexibility, critical for binding pocket accommodation .

Advanced: How can analogs be designed to improve pharmacokinetics?

Methodological Answer:

- LogP Optimization: Introduce hydrophilic groups (e.g., -OH or -COOH) to reduce LogP values >3, improving aqueous solubility .

- Metabolic Stability: Replace labile esters with amides or heterocycles to resist CYP450-mediated degradation .

- Prodrug Strategies: Mask polar groups (e.g., acetylated amines) to enhance membrane permeability, with enzymatic cleavage in target tissues .

Basic: What challenges exist in purification, and how are they addressed?

Methodological Answer:

- Byproduct Formation: Remove unreacted intermediates via repeated recrystallization (ethanol/water mixtures) or silica gel chromatography (ethyl acetate/hexane eluent) .

- Polymorphism: Characterize crystalline forms using X-ray diffraction (XRD) and select stable polymorphs via solvent screening (e.g., acetonitrile vs. methanol) .

Advanced: How is X-ray crystallography applied to analyze stability?

Methodological Answer:

- Crystal Structure Determination: Use single-crystal XRD to resolve bond lengths/angles (e.g., S-S distances ~2.05 Å in thiadiazole rings) and hydrogen-bonding networks .

- Thermal Stability: Correlate melting points (e.g., 180–220°C) with crystal packing density. Tightly packed lattices (via π-π stacking) often exhibit higher decomposition temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.